

"spectroscopic comparison of methylphosphine and its derivatives"

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Compound of Interest

Compound Name: *Methylphosphine*

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A Spectroscopic Comparison of **Methylphosphine** and Its Derivatives for Researchers

This guide provides a detailed spectroscopic comparison of **methylphosphine** and its derivatives, offering valuable data for researchers, scientists, and professionals in drug development. The information presented is based on experimental data from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organophosphorus compounds. Both ^{31}P and ^{13}C NMR provide key insights into the chemical environment of the phosphorus and carbon atoms, respectively.

^{31}P NMR Chemical Shifts

The ^{31}P chemical shift is highly sensitive to the nature of the substituents on the phosphorus atom. Below is a comparison of ^{31}P NMR chemical shifts for **methylphosphine** and some of its derivatives. Chemical shifts are reported in parts per million (ppm) relative to a standard (typically 85% H_3PO_4).

Compound Name	Structure	Solvent	^{31}P Chemical Shift (ppm)
Methylphosphine	CH_3PH_2	-	-164.0
Dimethylphosphine	$(\text{CH}_3)_2\text{PH}$	-	-99.0
Trimethylphosphine	$(\text{CH}_3)_3\text{P}$	-	-62.0
Methyldiphenylphosphine	$\text{CH}_3\text{P}(\text{C}_6\text{H}_5)_2$	-	-
Methylphosphonic acid	$\text{CH}_3\text{PO}(\text{OH})_2$	-	-

Data sourced from various spectral databases and literature. The availability of data for all derivatives is limited.

^{13}C NMR Chemical Shifts

^{13}C NMR provides information about the carbon framework of the molecules. The chemical shift of the methyl carbon is influenced by the electronegativity and steric bulk of the phosphorus group.

Compound Name	Structure	Solvent	^{13}C Chemical Shift (ppm)
Methylphosphine	CH_3PH_2	C_6D_6	-
Trimethylphosphine	$(\text{CH}_3)_3\text{P}$	C_6D_6	-
Methyldiphenylphosphine	$\text{CH}_3\text{P}(\text{C}_6\text{H}_5)_2$	-	-

Specific ^{13}C chemical shift values for a broad range of **methylphosphine** derivatives are not readily available in a comparative format.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups and overall structure.

Infrared (IR) Spectroscopy

Key IR absorption bands for phosphines are related to P-H, P-C, and C-H stretching and bending vibrations.

Compound	P-H Stretch (cm ⁻¹)	C-H Stretch (cm ⁻¹)	P-C Stretch (cm ⁻¹)
Methylphosphine	~2300	~2900-3000	~700
Phosphine	2321, 2421	-	-

Note: Specific peak positions can vary with the physical state (gas, liquid, solid) and solvent.[\[5\]](#) [\[6\]](#)

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR, particularly for symmetric vibrations.

Compound	Key Raman Shifts (cm ⁻¹)	Assignment
Trimethylphosphine Oxide	756	P-C Stretch
Methylphosphonic Anhydride	-	P-O-P vibrations

Detailed comparative Raman data for a series of **methylphosphine** derivatives is sparse in the literature.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation. In electron ionization (EI) MS, the molecular ion (M⁺) and various fragment ions are observed.

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)	Fragmentation Notes
Methylphosphine	48	47, 33, 31	Loss of H, CH ₃ , and PH ₂ fragments.
Dimethylphosphine	62	61, 47, 45	Loss of H, CH ₃ , and PH ₂ fragments.

Fragmentation patterns are highly dependent on the ionization energy and the specific mass spectrometer used.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are general protocols for the key spectroscopic techniques.

NMR Spectroscopy of Organophosphorus Compounds

- Sample Preparation: Dissolve approximately 5-20 mg of the phosphine compound in a deuterated solvent (e.g., CDCl₃, C₆D₆, D₂O) in a 5 mm NMR tube.[8] Organophosphorus compounds can be air-sensitive, so preparation under an inert atmosphere (N₂ or Ar) may be required.
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ³¹P NMR Acquisition:
 - Use a broadband probe tuned to the ³¹P frequency.
 - Acquire a proton-decoupled ³¹P spectrum to obtain sharp singlets for each unique phosphorus environment.
 - Use a sufficient relaxation delay (D1) to ensure quantitative results, if needed.
 - Reference the spectrum to an external standard of 85% H₃PO₄.
- ¹³C NMR Acquisition:

- Use a broadband probe tuned to the ^{13}C frequency.
- Acquire a proton-decoupled ^{13}C spectrum.
- A larger number of scans may be required due to the low natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Liquids: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).
 - Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a mull can be prepared by grinding the solid with Nujol.
 - Gases: Use a gas cell with appropriate windows (e.g., KBr).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or pure solvent).
 - Record the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Raman Spectroscopy

- Sample Preparation: Samples can be in the form of liquids, solids, or solutions. For air-sensitive samples, use a sealed capillary or a specialized air-free sample holder.[\[9\]](#)
- Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm, 785 nm), sample illumination optics, and a detector is used.
- Data Acquisition:

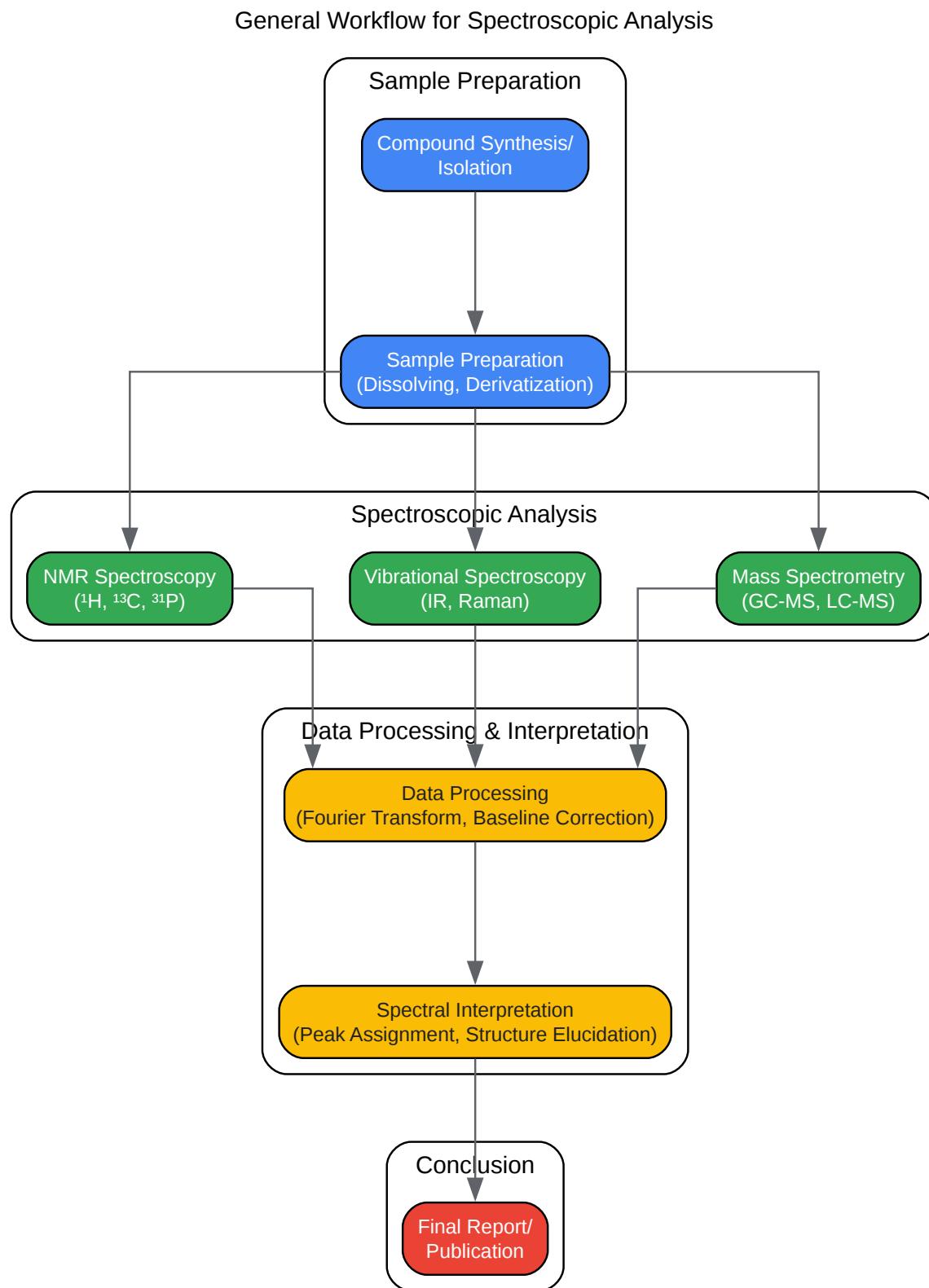
- Focus the laser beam onto the sample.
- Collect the scattered light. The Rayleigh scattered light is filtered out, and the Raman scattered light is dispersed and detected.
- The resulting spectrum shows the intensity of the Raman scattered light as a function of the frequency shift from the excitation laser.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dilute the sample in a volatile organic solvent (e.g., dichloromethane, hexane). Derivatization may be necessary for non-volatile compounds.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- GC Separation:
 - Inject a small volume of the prepared sample into the GC.
 - The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.
 - The components of the sample are separated based on their boiling points and interactions with the column's stationary phase.
- MS Detection:
 - As each component elutes from the GC column, it enters the mass spectrometer's ion source.
 - The molecules are ionized (typically by electron impact) and fragmented.
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



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Caption: A flowchart illustrating the general workflow from sample preparation to final analysis and reporting in spectroscopic studies.

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